

Structural Elucidation of Cellulose Acetate Trimellitate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Cellulose acetate trimellitate*

Cat. No.: *B1257585*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **Cellulose Acetate Trimellitate** (CAT) using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. CAT is a valuable polymer in the pharmaceutical industry, primarily used as an enteric coating for solid dosage forms, due to its pH-dependent solubility. A thorough understanding of its chemical structure is paramount for quality control, formulation development, and ensuring consistent performance. This document outlines detailed experimental protocols, presents key spectral data in a structured format, and provides visual representations of the analytical workflow and molecular structure.

Introduction to Cellulose Acetate Trimellitate (CAT)

Cellulose Acetate Trimellitate is a mixed ester of cellulose, containing acetyl and trimellitoyl groups. The presence of the carboxylic acid functionality on the trimellitate moiety imparts the polymer with its characteristic gastro-resistant, yet intestine-soluble properties. The degree of substitution of both the acetyl and trimellitoyl groups significantly influences the polymer's physical and chemical properties, including its solubility profile. Therefore, precise and accurate characterization of the substitution pattern is critical.

Experimental Protocols

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For CAT, it is instrumental in confirming the presence of the ester and carboxylic acid groups.

Methodology:

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): A small amount of the dried CAT powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[1] Pressure is applied to ensure intimate contact between the sample and the crystal. This is the preferred method for its simplicity and minimal sample preparation.
 - Potassium Bromide (KBr) Pellet: 1-2 mg of the dried CAT sample is finely ground with approximately 100-200 mg of spectroscopic grade KBr using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]
- Instrumentation: A commercially available FTIR spectrometer is used.
- Data Acquisition:
 - The spectrum is typically recorded over a range of 4000-400 cm^{-1} .[1]
 - A background spectrum of the clean, empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.[1]
 - A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a spectrum with a good signal-to-noise ratio.
- Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands. Baseline correction and normalization may be applied if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the nuclei. Both ^1H and ^{13}C NMR are essential for the comprehensive structural elucidation of CAT and for determining the degree of substitution.

Methodology:

- Sample Preparation:
 - Approximately 10-20 mg of the dried CAT sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or CDCl₃). The choice of solvent depends on the solubility of the specific CAT sample.
 - A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition:
 - ¹H NMR: Standard one-dimensional proton NMR spectra are acquired. Key parameters include the spectral width, number of scans, relaxation delay, and acquisition time.
 - ¹³C NMR: One-dimensional carbon NMR spectra are acquired. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Techniques such as proton decoupling are used to simplify the spectra.
 - 2D NMR (COSY, HSQC): Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be performed to aid in the assignment of complex spectra by revealing proton-proton and proton-carbon correlations, respectively.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. Phase and baseline corrections are applied. The spectra are then integrated to determine the relative number of protons or carbons, which is crucial for calculating the degree of substitution.

Data Presentation

FTIR Spectral Data

The FTIR spectrum of **Cellulose Acetate Trimellitate** is a composite of the characteristic absorptions of the cellulose backbone, the acetate groups, and the trimellitate groups.

Wavenumber (cm ⁻¹)	Assignment	Reference(s)
~3400 (broad)	O-H stretching of residual hydroxyl groups and carboxylic acid	[3][4]
~2940, ~2880	C-H stretching of the anhydroglucose unit and acetyl groups	[1][3]
~1745	C=O stretching of the acetyl ester carbonyl groups	[5]
~1726	C=O stretching of the trimellitoyl ester and carboxylic acid carbonyl groups	[1][6]
~1607, ~1574	C=C stretching of the aromatic ring in the trimellitate group	[1][7]
~1370	C-H bending of the acetyl methyl groups	[4][8]
~1220	C-O stretching of the acetyl and trimellitoyl ester groups	[4][8]
~1102	C-O-C stretching of the anhydroglucose unit	[1][6]

NMR Spectral Data

The NMR spectra of CAT can be complex due to the polymeric nature and the potential for different substitution patterns. The following tables provide approximate chemical shift ranges for the key structural motifs.

¹H NMR Spectral Data (in DMSO-d₆)

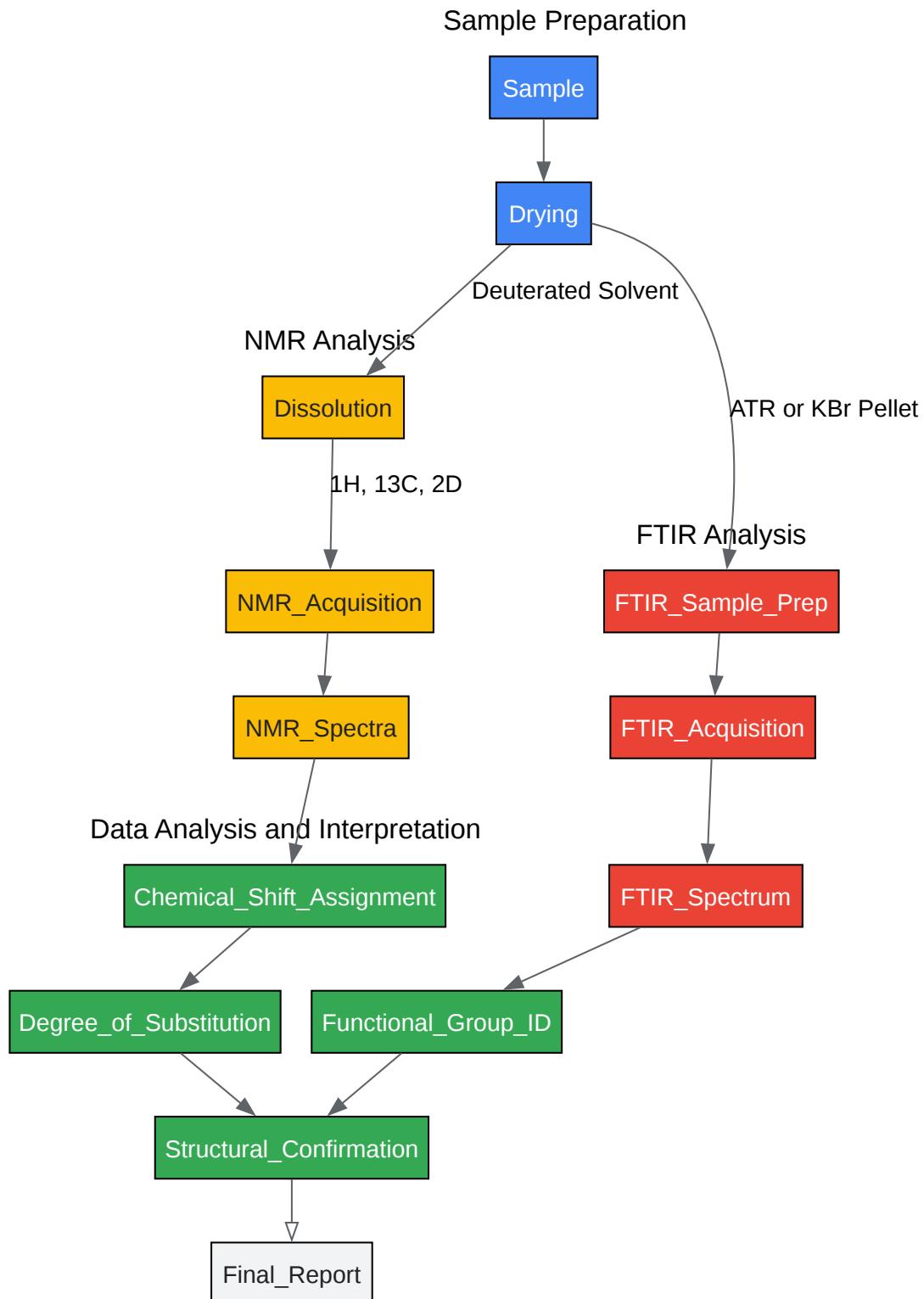
Chemical Shift (ppm)	Assignment	Reference(s)
12.0 - 13.0	Carboxylic acid proton of the trimellitoyl group	
7.5 - 8.5	Aromatic protons of the trimellitoyl group	[5]
3.0 - 5.5	Protons of the anhydroglucose unit (H-1 to H-6)	[8]
1.8 - 2.2	Protons of the acetyl methyl groups (-COCH ₃)	[4][5]

¹³C NMR Spectral Data (in DMSO-d₆)

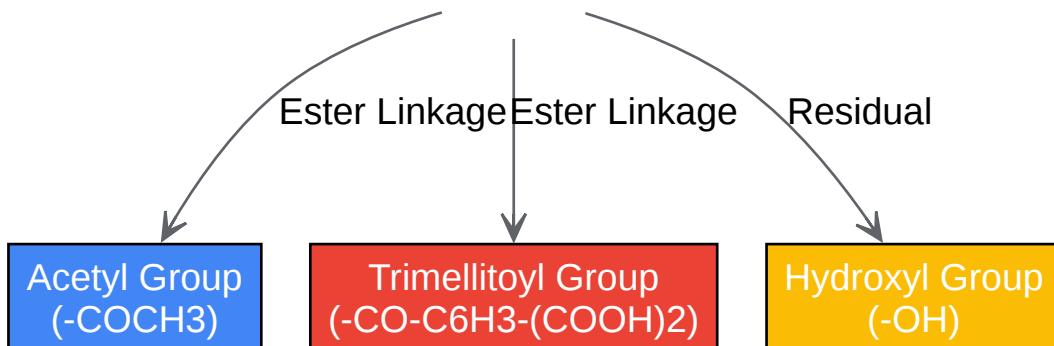
Chemical Shift (ppm)	Assignment	Reference(s)
169.0 - 171.0	Carbonyl carbons of the acetyl groups	[8]
165.0 - 168.0	Carbonyl carbons of the trimellitoyl ester and carboxylic acid	
128.0 - 135.0	Aromatic carbons of the trimellitoyl group	
98.0 - 105.0	C-1 of the anhydroglucose unit	[8][9]
60.0 - 80.0	C-2 to C-6 of the anhydroglucose unit	[8][9]
20.0 - 22.0	Methyl carbons of the acetyl groups	[8]

Mandatory Visualizations

Experimental Workflow for CAT Structural Elucidation



Chemical Structure of Cellulose Acetate Trimellitate



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